Obeldesivir

Description

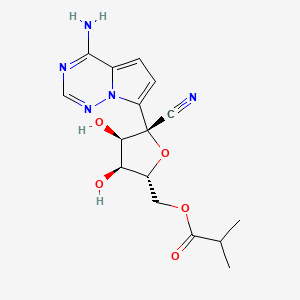

Structure

2D Structure

Properties

CAS No. |

2647441-36-7 |

|---|---|

Molecular Formula |

C16H19N5O5 |

Molecular Weight |

361.35 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1 |

InChI Key |

YIHPGVCWGSURHO-VSBTWAGUSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Obeldesivir (GS-5245) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (also known as GS-5245 or ATV006) is an investigational, orally bioavailable antiviral drug developed by Gilead Sciences.[1] It is a prodrug of the nucleoside analog GS-441524, which is the principal metabolite of the intravenous antiviral drug remdesivir.[2] The isobutyric ester modification in this compound enhances the oral bioavailability of the parent nucleoside, GS-441524.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a 5'-isobutyryl ester prodrug of the C-adenosine nucleoside analog GS-441524.[3] This modification facilitates its oral absorption before being hydrolyzed to the active parent nucleoside.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

| SMILES | CC(C)C(=O)OC[C@@H]1--INVALID-LINK--(C#N)C2=CC=C3N2N=CN=C3N)O">C@HO |

| Molecular Formula | C₁₆H₁₉N₅O₅ |

| Molecular Weight | 361.358 g/mol |

| CAS Number | 2647441-36-7 |

| ChEMBL ID | CHEMBL4863829 |

| PubChem CID | 162513664 |

Physicochemical Properties

| Property | Value |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 5 |

| Exact Mass | 361.13861872 g/mol |

| Monoisotopic Mass | 361.13861872 g/mol |

| Topological Polar Surface Area | 156 Ų |

Mechanism of Action

This compound acts as a prodrug, delivering the parent nucleoside GS-441524 into the systemic circulation. Following oral administration, this compound is extensively and rapidly cleaved presystemically to GS-441524. GS-441524 then enters host cells and is sequentially phosphorylated by host cell kinases to its active nucleoside triphosphate (NTP) form, GS-443902.

GS-443902 is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby inhibiting viral replication. This mechanism of action is shared with remdesivir.

Caption: Metabolic activation and mechanism of action of this compound.

Antiviral Activity

This compound, through its active metabolite, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.

In Vitro Antiviral Activity of this compound (GS-5245) against SARS-CoV-2 and its Variants

| Virus | Cell Line | EC₅₀ (µM) |

| SARS-CoV-2 (WA1) | A549-hACE2 | 0.74 |

| SARS-CoV-2 (WA1) | A549-hACE2-TMPRSS2 | Mean: 2.29 (Range: 1.43 - 4.17) |

| SARS-CoV-2 Omicron BA.2.86 | A549-hACE2-TMPRSS2 | 0.438 |

| SARS-CoV-2 Omicron BF.7 | A549-hACE2-TMPRSS2 | 1.24 (fold change from WA1) |

| SARS-CoV-2 Omicron BQ.1 | A549-hACE2-TMPRSS2 | Not specified |

| SARS-CoV-2 Omicron HV.1 | A549-hACE2-TMPRSS2 | 3.193 |

| SARS-CoV-2 Omicron JN.1 | A549-hACE2-TMPRSS2 | Not specified |

| HCoV-NL63 | LLC-MK2 | 0.62 |

| MERS-CoV | HAE | Not specified |

| Bat-CoV RsSHC014 | HAE | Not specified |

In Vivo Efficacy

In animal models, orally administered this compound has been shown to reduce viral load and prevent lung pathology in mice infected with SARS-CoV-2. In African green monkeys infected with SARS-CoV-2, this compound treatment resulted in strong antiviral efficacy. A dose of 30 mg/kg twice daily was effective across different SARS-CoV-2 mouse models.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is extensively metabolized presystemically to its parent nucleoside, GS-441524. This conversion is thought to occur in the intestine and/or liver. GS-441524 is then distributed throughout the body and taken up by cells for conversion to the active triphosphate, GS-443902.

Pharmacokinetic Parameters of GS-441524 following Oral Administration of this compound

| Species | Dose (mg/kg) | Bioavailability of GS-441524 (%) |

| Mice | 25 | 41 |

| Rats | 25 | 22-63.9 |

| Ferrets | Not specified | 154 |

| Dogs | Not specified | 94 |

| Cynomolgus Macaques | Not specified | 38 |

In a first-in-human Phase 1 study, this compound was generally well-tolerated at single and multiple doses. The exposures to GS-441524 increased dose-proportionally. Following a 500 mg oral dose of [¹⁴C]-obeldesivir, the mean total recovery of radioactivity was 90.7%, with 58.5% in urine and 32.2% in feces. GS-441524 was the main component in plasma.

Experimental Protocols

Synthesis of this compound (GS-5245)

A detailed synthesis of this compound has been reported. The key step involves the esterification of the 5'-hydroxyl group of a protected GS-441524 intermediate with isobutyric anhydride.

References

The Pharmacokinetics and Oral Bioavailability of Obeldesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally administered investigational antiviral agent, a prodrug of the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an intravenously administered antiviral. This compound was developed to improve the oral bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract and liver to release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Metabolic Activation of this compound

This compound is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active triphosphate form, GS-443902, is a critical step for its antiviral activity.

Caption: Metabolic activation pathway of this compound to its active triphosphate form, GS-443902.

Pharmacokinetics of GS-441524 Following Oral Administration of this compound

The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species and in humans following the oral administration of this compound. A summary of the key pharmacokinetic parameters is presented in the tables below.

Oral Bioavailability of GS-441524

This compound significantly enhances the oral bioavailability of GS-441524 across various species compared to the direct oral administration of GS-441524.

| Species | Oral Bioavailability (%) of GS-441524 after this compound Administration | Reference |

| Mouse | 41 | |

| Rat | 22 - 63.9 | |

| Ferret | 154 | |

| Dog | 94 | |

| Cynomolgus Monkey | 5 - 38 | |

| Human | 41 - 50 (estimated from a 350 mg oral tablet) |

Pharmacokinetic Parameters of GS-441524 in Humans

Clinical studies in healthy human participants have characterized the pharmacokinetic profile of GS-441524 following single and multiple doses of this compound.

| Parameter | Value | Dosing Regimen | Reference |

| Tmax | 0.75 - 1.5 hours | Single and multiple doses (100-1600 mg) | |

| Terminal Half-life | 6 - 16 hours | Single and multiple doses (100-1600 mg) | |

| Accumulation (Once-daily) | 12% | Multiple doses for 5 days | |

| Accumulation (Twice-daily) | 35% | Multiple doses for 5 days | |

| Dose Proportionality | Exposures increased dose-proportionally in the 100-900 mg range | Single doses | |

| Food Effect | Plasma exposure not significantly altered by food intake | Not specified |

Pharmacokinetic Parameters of GS-441524 in Preclinical Species

Efficacious oral doses of this compound in animal models of SARS-CoV-2 infection were associated with specific plasma exposures of GS-441524.

| Species | Efficacious Dose of this compound | Estimated Plasma GS-441524 AUC0-24h (µM·h) | Reference |

| Mouse | 30 mg/kg BID | 81 - 108 | |

| Ferret | Not specified | 98 | |

| African Green Monkey | 60 mg/kg QD | 111 |

Experimental Protocols

The pharmacokinetic data presented were generated using standardized experimental methodologies.

Animal Studies

-

Administration: In preclinical studies, this compound was typically administered orally via gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.

-

Sample Collection: Blood samples were collected at various time points post-administration. Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies, tissues such as lungs were also collected for the analysis of the active metabolite, GS-443902.

Human Clinical Trials

-

Study Design: First-in-human studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers. An absorption, distribution, metabolism, and excretion (ADME) study was also conducted using [¹⁴C]-labeled this compound.

-

Dosing: this compound was administered as an oral tablet. The evaluated doses ranged from 100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.

-

Sample Collection: Blood samples were collected at specified time points to determine the plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine the routes of excretion.

Bioanalytical Methods

-

Quantification of this compound and Metabolites: The concentrations of this compound, GS-441524, and GS-443902 in biological matrices were quantified using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has also been used for the quantification of GS-441524.

-

Sample Preparation: A common sample preparation technique involves protein precipitation to extract the analytes from the plasma matrix.

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

Disposition and Excretion

Following oral administration of radiolabeled [¹⁴C]-Obeldesivir in humans, the majority of the dose was recovered, with the primary routes of elimination being urine and feces.

-

Total Recovery: The mean cumulative recovery of the [¹⁴C]-dose was 90.7%.

-

Urinary Excretion: 58.5% of the administered dose was excreted in the urine.

-

Fecal Excretion: 32.2% of the dose was recovered in the feces.

-

Major Circulating Component: GS-441524 was the predominant component in plasma, accounting for 90% of the ¹⁴C-area under the concentration-time curve.

-

Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

Conclusion

This compound effectively serves as an oral prodrug of GS-441524, demonstrating significant improvements in oral bioavailability across multiple species, including humans. Its rapid conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile of GS-441524 following this compound administration is characterized by rapid absorption, dose-proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing. The primary route of elimination is renal excretion of GS-441524. These favorable pharmacokinetic properties support the ongoing clinical development of this compound as a potential oral therapeutic agent for viral infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of GS-5245 (this compound), an Oral Prodrug of Nucleoside GS-441524 That Exhibits Antiviral Efficacy in SARS-CoV-2-Infected African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and this compound with a Consideration to Metabolite GS-441524: Same, Similar, or Different? [mdpi.com]

The Metabolic Journey of Obeldesivir to GS-441524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally bioavailable investigational antiviral agent, developed as an isobutyric ester prodrug of the nucleoside analog GS-441524.[1][2] The strategic esterification of GS-441524 enhances its oral absorption, a critical attribute for outpatient treatment regimens.[3][4] This technical guide provides an in-depth exploration of the metabolic conversion of this compound to its parent nucleoside, GS-441524, which is the precursor to the pharmacologically active triphosphate form, GS-443902. This guide will detail the enzymatic pathways, present quantitative pharmacokinetic data, and outline the experimental protocols employed to elucidate this critical metabolic activation step.

The Metabolic Conversion Pathway

The primary metabolic pathway for the conversion of this compound to GS-441524 is a rapid hydrolysis of the 5'-isobutyryl ester bond. This reaction is predominantly catalyzed by carboxylesterases (CES), with a significant contribution from CES1.[5] This conversion occurs extensively during first-pass metabolism in the gastrointestinal tract and liver.

The metabolic activation of this compound is a critical step, as GS-441524 is subsequently phosphorylated intracellularly to its active triphosphate form, GS-443902. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.

Quantitative Pharmacokinetic Data

The oral administration of this compound leads to significant systemic exposure to GS-441524 across various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Oral Bioavailability of GS-441524 Following this compound Administration

| Species | Bioavailability (%) | Reference(s) |

| Mice | 41 | |

| Rats | 63.9 | |

| Ferrets | 154 | |

| Dogs | 94 | |

| Cynomolgus Macaques | 38 |

Table 2: Pharmacokinetic Parameters of GS-441524 After Single Oral Dose of this compound in Humans

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference(s) |

| 100 mg | 399 | 2400 | 1.5 | 2.4 | |

| 300 mg | 1230 | 8080 | 2.0 | 2.5 | |

| 600 mg | 2240 | 16400 | 2.0 | 2.6 | |

| 900 mg | 3020 | 23500 | 2.0 | 2.7 |

Table 3: In Vitro Hydrolysis of this compound

| Enzyme/System | Half-life (min) | Reference(s) |

| Human Recombinant CES1 | < 4.3 | |

| Human Recombinant CES2 | < 4.3 | |

| Human Intestinal S9 | < 10 | |

| Human Liver S9 | < 10 |

Experimental Protocols

In Vitro Hydrolysis of this compound in S9 Fractions

This protocol is designed to assess the metabolic stability of this compound in intestinal and liver subcellular fractions.

Objective: To determine the rate of hydrolysis of this compound to GS-441524 in the presence of intestinal and liver S9 fractions.

Materials:

-

This compound

-

Intestinal and Liver S9 fractions (human, rat, dog, monkey)

-

NADPH-generating system (for oxidative metabolism, used as a control)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-warm the S9 fractions and NADPH-generating system (if used) to 37°C.

-

In a microcentrifuge tube, combine the S9 fraction, phosphate buffer, and the NADPH-generating system.

-

Initiate the reaction by adding the this compound stock solution to the S9 mixture. The final substrate concentration is typically in the low micromolar range.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and GS-441524 using a validated LC-MS/MS method.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of this compound and its susceptibility to efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

-

Wash the cell monolayers with pre-warmed HBSS.

-

To assess apical to basolateral (A-B) permeability, add this compound in HBSS to the apical side and fresh HBSS to the basolateral side.

-

To assess basolateral to apical (B-A) permeability, add this compound in HBSS to the basolateral side and fresh HBSS to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment.

-

Analyze the concentration of this compound and GS-441524 in the collected samples by LC-MS/MS.

-

Calculate the Papp value.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and GS-441524.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and the formation of GS-441524 after oral administration.

Materials:

-

Test animals (e.g., mice, rats, dogs)

-

This compound formulation for oral gavage

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer for sample storage (-80°C)

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the this compound formulation to each animal via gavage.

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose) from a suitable site (e.g., tail vein in rats).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentrations of this compound and GS-441524 in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

The metabolic conversion of the prodrug this compound to its parent nucleoside, GS-441524, is a rapid and efficient process mediated primarily by carboxylesterases in the intestine and liver. This biotransformation is essential for the oral bioavailability of GS-441524 and its subsequent intracellular activation to the potent antiviral agent GS-443902. The comprehensive pharmacokinetic and metabolic data, obtained through rigorous in vitro and in vivo studies, have been instrumental in advancing the clinical development of this compound as a promising oral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel prodrug candidates in drug discovery and development.

References

Obeldesivir vs. Remdesivir metabolic pathways

An In-depth Technical Guide to the Metabolic Pathways of Obeldesivir and Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (GS-5245) and Remdesivir (GS-5734) are both antiviral prodrugs that ultimately form the same pharmacologically active nucleoside triphosphate metabolite, GS-443902. This active metabolite functions as an inhibitor of viral RNA-dependent RNA polymerase. Despite converging on the same active molecule, their distinct structural modifications as prodrugs result in different routes of administration, metabolic activation pathways, and pharmacokinetic profiles. This compound is an orally bioavailable isobutyric ester prodrug of the parent nucleoside GS-441524, while Remdesivir is an intravenously administered phosphoramidate prodrug. This guide provides a detailed comparison of their metabolic pathways, supported by quantitative data and experimental methodologies, to inform researchers and drug development professionals.

Introduction

The development of effective antiviral therapies is a cornerstone of global health security. Nucleoside and nucleotide analogs are a critical class of antiviral agents that target viral polymerases. This compound and Remdesivir represent two distinct prodrug strategies to deliver the active adenosine analog triphosphate, GS-443902, to target cells. Remdesivir was the first FDA-approved antiviral for the treatment of COVID-19 and is administered intravenously.[1] this compound is an investigational oral antiviral designed to improve upon the delivery and administration of the active compound.[2] Understanding the nuances of their metabolic activation is crucial for optimizing their clinical use and for the design of future antiviral therapeutics.

Metabolic Activation Pathways

Both this compound and Remdesivir undergo intracellular metabolism to generate the active triphosphate GS-443902. However, the initial steps of their activation are fundamentally different.

This compound (GS-5245)

This compound is a 5'-isobutyryl ester prodrug of the parent nucleoside GS-441524.[2] Its design is aimed at enhancing oral bioavailability.[3]

The metabolic activation of this compound follows these key steps:

-

Hydrolysis: Following oral administration, this compound is rapidly hydrolyzed, primarily by esterases in the gastrointestinal tract and liver, to release the parent nucleoside, GS-441524, into systemic circulation.[4]

-

Phosphorylation Cascade: Once inside the target cell, GS-441524 undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to form the active triphosphate.

-

Monophosphorylation: A nucleoside kinase phosphorylates GS-441524 to its monophosphate form (GS-441524-MP).

-

Diphosphorylation: A nucleotide kinase then converts the monophosphate to the diphosphate form (GS-441524-DP).

-

Triphosphorylation: Finally, another nucleotide kinase catalyzes the formation of the active triphosphate, GS-443902.

-

Remdesivir (GS-5734)

Remdesivir is a phosphoramidate prodrug designed to bypass the initial, often rate-limiting, nucleoside phosphorylation step. It is administered intravenously due to poor oral bioavailability.

The metabolic activation of Remdesivir involves the following pathway:

-

Intracellular Conversion to Monophosphate: After entering the target cell, Remdesivir is converted to the alanine metabolite (GS-704277) and subsequently to the monophosphate form (GS-441524-MP). This conversion is mediated by enzymes such as carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1).

-

Phosphorylation to Active Triphosphate: The generated monophosphate then enters the same subsequent phosphorylation cascade as seen with this compound's metabolite, being converted to the diphosphate and finally to the active triphosphate, GS-443902, by host nucleotide kinases.

Visualization of Metabolic Pathways

Caption: Metabolic activation of this compound and Remdesivir to the active triphosphate GS-443902.

Quantitative Data Comparison

The different metabolic activation strategies of this compound and Remdesivir lead to distinct pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Parameters

Oral administration of this compound leads to significantly higher plasma concentrations of the parent nucleoside GS-441524 compared to intravenous Remdesivir. This, in turn, results in higher intracellular concentrations of the active triphosphate GS-443902 in peripheral blood mononuclear cells (PBMCs).

| Parameter | This compound (350 mg BID, oral) | Remdesivir (200/100 mg QD, IV) | Reference |

| GS-441524 Plasma Cmax (µM) | 11.12 | 0.50 | |

| GS-441524 Plasma AUC0-24h (µM·h) | 77 - 103 | Not Reported | |

| GS-443902 PBMC Cmax (µM) | 32.2 | 10.2 | |

| GS-443902 PBMC AUC0-24h (µM·h) | 591 | 240 |

In Vitro Antiviral Potency

Both drugs, through the action of their common active metabolite, exhibit potent antiviral activity against a range of coronaviruses, including SARS-CoV-2 and its variants.

| Virus/Cell Line | This compound EC50 (µM) | Remdesivir EC50 (µM) | Reference |

| SARS-CoV-2 in A549-hACE2 cells | 1.90 ± 0.61 | 0.06 ± 0.03 | |

| SARS-CoV-2 in NHBE cells | 0.43 ± 0.09 | 0.04 ± 0.01 | |

| SARS-CoV-2 Omicron Variants (mean) | 0.438 - 3.193 | 0.0218 - 0.155 | |

| EBOV in Huh-7 cells | 4.16 | 0.04 | |

| SUDV in Huh-7 cells | 1.89 | 0.05 | |

| MARV in Huh-7 cells | 3.19 | 0.01 |

In Vitro Stability

| Matrix | This compound (as GS-441524) | Remdesivir | Reference |

| Human Plasma Half-life | Stable | 78 min | |

| Cynomolgus Monkey Plasma Half-life | Stable | 385 min | |

| Human Liver Microsomes Half-life | > 8 h | Not Reported |

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of a compound in plasma from different species.

Methodology:

-

Compound Preparation: A stock solution of the test compound (e.g., Remdesivir) is prepared in a suitable solvent like DMSO.

-

Incubation: The test compound is incubated in plasma (e.g., human, cynomolgus monkey) at a final concentration of approximately 2 µM at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile). The samples are then centrifuged to remove precipitated proteins.

-

Analysis: The concentration of the remaining parent compound and any major metabolites in the supernatant is quantified using LC-MS/MS.

-

Data Analysis: The half-life (T1/2) of the compound in plasma is calculated from the disappearance rate of the parent compound over time.

Antiviral EC50 Determination Assay

Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).

Methodology:

-

Cell Seeding: A suitable host cell line (e.g., A549-hACE2 for SARS-CoV-2) is seeded in 96-well plates and incubated overnight.

-

Compound Dilution: The test compound is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cells are pre-treated with the diluted compounds for a short period (e.g., 30 minutes) before being infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Viral replication is quantified using a suitable method, such as:

-

qRT-PCR: Measuring the levels of viral RNA.

-

ELISA: Detecting viral proteins (e.g., nucleoprotein).

-

Plaque Reduction Assay: Counting the number of viral plaques.

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a nonlinear regression curve.

Visualization of Experimental Workflow

Caption: A generalized workflow for determining the in vitro antiviral efficacy (EC50) of a compound.

Conclusion

This compound and Remdesivir exemplify two innovative, yet different, prodrug strategies to deliver the same active antiviral agent, GS-443902. This compound's design as an oral ester prodrug leads to high systemic exposure of the parent nucleoside GS-441524, resulting in robust intracellular concentrations of the active triphosphate. In contrast, Remdesivir's intravenous phosphoramidate design efficiently bypasses the initial phosphorylation step but is limited by its route of administration and results in lower systemic levels of the parent nucleoside and active intracellular metabolite. The in-depth understanding of their distinct metabolic pathways, supported by comparative quantitative data and detailed experimental protocols, is essential for the scientific community to advance the development of next-generation antiviral therapies.

References

- 1. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GS-5245 (this compound), an Oral Prodrug of Nucleoside GS-441524 That Exhibits Antiviral Efficacy in SARS-CoV-2-Infected African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The emergence of novel coronaviruses with pandemic potential underscores the critical need for orally bioavailable, broad-spectrum antiviral agents. Obeldesivir (GS-5245) is an investigational isobutyric ester prodrug of the nucleoside analog GS-441524, the primary plasma metabolite of remdesivir.[1][2][3] Designed to enhance oral bioavailability, this compound is rapidly hydrolyzed to GS-441524, which is subsequently phosphorylated within host cells to its active triphosphate form, GS-443902.[1][4] This active metabolite functions as an adenosine triphosphate (ATP) analog, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of coronaviruses. By competing with natural nucleotides, it disrupts viral RNA replication through delayed chain termination.

This compound has demonstrated potent in vitro activity against a wide range of coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV, and MERS-CoV. Preclinical studies in various animal models have confirmed its efficacy in reducing viral load and mitigating disease pathology. While Phase 3 clinical trials in nonhospitalized patients with COVID-19 did not meet their primary clinical endpoints, they consistently demonstrated significant virologic efficacy, reducing SARS-CoV-2 viral load and infectious titer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its evaluation.

Mechanism of Action

This compound is an orally administered prodrug that undergoes extensive presystemic hydrolysis in the intestine to release its parent nucleoside, GS-441524, into systemic circulation. This strategy overcomes the poor oral bioavailability of GS-441524. Once GS-441524 enters host cells, it undergoes a three-step phosphorylation cascade, catalyzed by host kinases, to form the pharmacologically active nucleoside triphosphate (NTP), GS-443902.

This active triphosphate, GS-443902, is the same active metabolite generated by the intravenously administered remdesivir, though through a different metabolic pathway. As an analog of ATP, GS-443902 competes with the endogenous ATP pool for incorporation into the nascent viral RNA strand by the viral RdRp (Nsp12). Its incorporation into the viral RNA leads to delayed chain termination, effectively halting viral replication. The RdRp is a highly conserved enzyme across coronaviruses, which forms the basis for this compound's broad-spectrum activity.

Preclinical Data

In Vitro Antiviral Activity

This compound, through its parent nucleoside GS-441524, exhibits broad-spectrum activity against a range of coronaviruses in cell-based assays. Its potency has been demonstrated against endemic, epidemic, and pandemic coronaviruses, including multiple SARS-CoV-2 variants of concern. The antiviral activity is maintained across recent Omicron subvariants, highlighting the conserved nature of its RdRp target.

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| GS-5245 (this compound) | SARS-CoV-2 (WA/1) | A549-hACE2 | 0.74 | |

| GS-441524 | SARS-CoV-2 (WA/1) | A549-hACE2 | 4.6 | |

| Remdesivir | SARS-CoV-2 (WA/1) | A549-hACE2 | 0.19 | |

| Nirmatrelvir | SARS-CoV-2 (WA/1) | A549-hACE2 | 0.07 | |

| GS-441524 | FIPV | CRFK cells | ~1 | |

| Table 1: Summary of in vitro half-maximal effective concentrations (EC₅₀) against coronaviruses. |

In Vivo Efficacy in Animal Models

The antiviral efficacy of orally administered this compound has been validated in multiple animal models of coronavirus diseases. In mouse models of SARS-CoV, MERS-CoV, and SARS-CoV-2, treatment with this compound led to significant, dose-dependent reductions in lung viral titers, mitigation of weight loss, decreased lung injury, and improved pulmonary function. Notably, this compound at 30 mg/kg afforded protection similar to that of molnupiravir at a higher dose (100 mg/kg). Efficacy studies in African green monkeys infected with SARS-CoV-2 also demonstrated strong antiviral effects, which were used to estimate a potential human clinical dose of 350-400 mg twice daily.

| Animal Model | Virus | Dose Regimen | Key Outcomes | Reference |

| Mouse (K18-hACE2) | SARS-CoV-2 | 30 mg/kg BID | Reduced weight loss, undetectable lung virus, improved lung function. | |

| Mouse | SARS-CoV | 30 mg/kg BID | Protection from weight loss, reduced lung viral replication. | |

| Mouse | MERS-CoV | 30 mg/kg BID | Reduced weight loss and lung viral replication. | |

| African Green Monkey | SARS-CoV-2 | (Dose-ranging) | Strong antiviral efficacy, reduced viral replication. | |

| Cynomolgus/Rhesus Macaque | Ebola Virus | 100 mg/kg QD | 80-100% protection against lethal infection. | |

| Table 2: Summary of in vivo efficacy of this compound in animal models. |

Pharmacokinetics

The prodrug design of this compound significantly improves the oral bioavailability of GS-441524 across multiple species. Following oral administration, this compound is rapidly absorbed and converted to GS-441524, achieving therapeutic plasma concentrations.

| Species | Oral Bioavailability of GS-441524 from this compound | Reference |

| Mouse | 41% | |

| Rat | 63.9% | |

| Ferret | 154% | |

| Dog | 94% | |

| Cynomolgus Macaque | 38% | |

| Table 3: Oral bioavailability of the parent nucleoside GS-441524 following administration of this compound in various species. |

Clinical Data

This compound has been evaluated in Phase 3 clinical trials for the treatment of COVID-19 in nonhospitalized patients. The BIRCH study focused on adults at high risk for severe disease, while the OAKTREE study enrolled a standard-risk population. In both studies, this compound was administered at a dose of 350 mg twice daily for 5 days.

While neither trial met its primary endpoint for clinical symptom alleviation or prevention of hospitalization/death, a consistent and statistically significant reduction in SARS-CoV-2 viral load was observed. In the BIRCH study, the primary endpoint of COVID-19-related hospitalization or all-cause death was not met (0 events in the this compound arm vs. 1 in the placebo arm), in part due to a very low overall event rate, which underpowered the study. However, this compound treatment led to a significantly greater reduction in viral RNA copies by Day 5 and infectious viral titer at Days 3 and 5 compared to placebo.

| Study (Population) | Primary Endpoint | Result | Virologic Outcome | Reference |

| BIRCH (High-Risk) | COVID-19 hospitalization or death by Day 29 | Not met (0 vs 1 event; P=0.32) | Significant reduction in viral RNA at Day 5 and infectious titer at Days 3 & 5. | |

| OAKTREE (Standard-Risk) | Time to symptom alleviation | Not met (5.9 vs 6.0 days; P=0.068) | Significant reduction in viral load at Days 3 & 5. | |

| Table 4: Summary of Phase 3 clinical trial results for this compound in COVID-19. |

Resistance Profile

The molecular target of this compound, the viral RdRp, is highly conserved, suggesting a high barrier to the development of resistance. Genomic surveillance of circulating SARS-CoV-2 variants has shown low genetic variation in the RdRp complex. While specific mutations in the RdRp (e.g., S759A and V792I) have been shown to confer reduced sensitivity to remdesivir and this compound in vitro, these mutations are rare in clinical isolates. To date, this compound has retained potent antiviral activity against all major SARS-CoV-2 variants tested, including numerous Omicron sublineages.

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 involves the use of a reporter virus in a susceptible cell line.

Protocol: Nanoluciferase (nLUC) Reporter Virus Assay

-

Cell Plating: A549 cells engineered to express human ACE2 (A549-hACE2) are seeded into 96-well plates (e.g., at 20,000 cells per well) and incubated to allow for cell adherence.

-

Infection: Cells are infected with a SARS-CoV-2 reporter virus expressing nanoluciferase (SARS-CoV-2 nLUC) at a specific multiplicity of infection (MOI), for example, 0.5. The infection is allowed to proceed for 1 hour.

-

Treatment: After the incubation period, the virus-containing medium is removed, and the cells are washed. A serial dilution of the test compound (e.g., this compound) is then added to the wells in triplicate.

-

Incubation: The plates are incubated for 48 hours to allow for viral replication.

-

Readout: Viral replication is quantified by measuring the luminescence produced by the nLUC reporter gene. Cell viability is assessed in parallel using a cytotoxicity assay (e.g., CellTiter-Glo) to ensure that the observed reduction in viral replication is not due to drug-induced cell death.

-

Analysis: The half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

In Vivo SARS-CoV-2 Mouse Model

Transgenic mouse models that express human ACE2 (e.g., K18-hACE2) are widely used to evaluate the in vivo efficacy of antiviral candidates.

Protocol: K18-hACE2 Mouse Efficacy Study

-

Acclimatization & Infection: K18-hACE2 mice are infected, typically via the intranasal route, with a standardized dose of SARS-CoV-2 (e.g., 1x10⁴ Plaque Forming Units, PFU).

-

Treatment Initiation: At a predetermined time post-infection (e.g., 12 or 24 hours), treatment is initiated. The experimental group receives this compound via oral gavage (e.g., 30 mg/kg) twice daily (BID). The control group receives a vehicle solution.

-

Monitoring: Mice are monitored daily for clinical signs of disease, including body weight loss.

-

Endpoint Analysis: At a specified day post-infection (e.g., Day 4), mice are euthanized. Lungs are harvested to quantify viral titers (via plaque assay) and to assess lung pathology through macroscopic scoring and histology. Pulmonary function can also be assessed using whole-body plethysmography.

Conclusion and Future Directions

This compound is an orally bioavailable antiviral agent with potent, broad-spectrum activity against a wide range of coronaviruses. Its mechanism of action, targeting the conserved viral RdRp, has been well-characterized. Preclinical studies have consistently demonstrated its ability to inhibit viral replication and reduce disease severity in animal models. While Phase 3 clinical trials did not achieve their primary clinical endpoints in the context of a changing COVID-19 landscape with high background immunity, the drug's strong and consistent virologic efficacy was clearly established.

Given its demonstrated antiviral activity, favorable pharmacokinetic profile, and broad spectrum, this compound remains a valuable tool in the armamentarium against coronaviruses. Further evaluation may be warranted in specific populations at higher risk of severe disease or as part of combination therapies to enhance clinical efficacy and mitigate resistance. Its development represents a significant step forward in pandemic preparedness, offering a potential oral treatment option for future coronavirus outbreaks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GS-441524 - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Efficacy of the oral nucleoside prodrug GS-5245 (this compound) against SARS-CoV-2 and coronaviruses with pandemic potential - PMC [pmc.ncbi.nlm.nih.gov]

Obeldesivir: A Technical Guide to its Potential for Pandemic Preparedness

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obeldesivir (GS-5245) is an investigational, orally bioavailable, broad-spectrum antiviral agent with significant potential for pandemic preparedness.[1][2][3] As a prodrug of the nucleoside analog GS-441524, it targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, a critical component of the replication machinery for numerous RNA viruses.[4][5] This mechanism of action confers activity against a wide range of coronaviruses, including SARS-CoV-2 and its variants, as well as other viruses with pandemic potential. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an isobutyric ester prodrug of the adenosine nucleoside analog GS-441524. This modification enhances its oral bioavailability. Following oral administration, this compound is rapidly absorbed and metabolized, releasing GS-441524 into the bloodstream. GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, GS-443902.

GS-443902 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication. The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis and preventing the production of new viral particles. The targeting of the highly conserved RdRp enzyme is the basis for this compound's broad-spectrum antiviral activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound and its Metabolites

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| GS-5245 (this compound) | SARS-CoV-2 | A549-hACE2 | 1.9 | |

| GS-5245 (this compound) | SARS-CoV-2 WA/1 | A549-hACE2 | 0.74 | |

| GS-441524 | SARS-CoV-2 WA/1 | A549-hACE2 | 4.6 | |

| Remdesivir | SARS-CoV-2 WA/1 | A549-hACE2 | 0.19 | |

| GS-5245 (this compound) | HCoV-NL63 | HAE | Potent Activity | |

| GS-5245 (this compound) | SARS-CoV | HAE | Potent Activity | |

| GS-5245 (this compound) | MERS-CoV | HAE | Potent Activity | |

| GS-5245 (this compound) | SARS-CoV-2 Omicron | HAE | Potent Activity | |

| This compound | RSV A2 | HEp-2 | 0.43-0.46 | |

| GS-441524 | RSV A2 | HEp-2 | 0.91-1.0 |

HAE: Human Airway Epithelial cells

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus | Dose | Route | Key Findings | Reference |

| BALB/c Mice | SARS-CoV-2 | 10 mg/kg BID | Oral | Reduced infectious lung viral loads by 2.8 log10 pfu/g | |

| Ferret | SARS-CoV-2 | 20 mg/kg QD | Oral | Reduced nasal infectious viral titers by >3.3 log10 pfu/mL; Prevented transmission | |

| African Green Monkey | SARS-CoV-2 | 60 mg/kg QD | Oral | Significantly reduced viral loads in bronchoalveolar lavage and respiratory tissues | |

| K18-hACE2 Mice | SARS-CoV-2 Omicron | 30 mg/kg BID | Oral | Highly effective at reducing viral replication and pathogenesis | |

| Mice | SARS-CoV | 30 mg/kg BID | Oral | Highly protective against disease symptoms and mortality | |

| Mice | MERS-CoV | 30 mg/kg BID | Oral | Strong protection against clinical disease |

BID: Twice daily; QD: Once daily; pfu: plaque-forming units

Table 3: Human Pharmacokinetics of this compound

| Parameter | Value | Condition | Reference |

| Bioavailability of GS-441524 (vs. IV) | ~22% (in rats) | 25 mg/kg oral this compound | |

| Bioavailability of GS-441524 | 41% (mice), 63.9% (rats), 154% (ferrets), 94% (dogs), 38% (cynomolgus macaques) | Oral this compound | |

| Dose Proportionality | Exposures of GS-441524 increased dose-proportionally in the 100-900 mg range | Single and multiple doses | |

| Food Effect | Plasma exposure of GS-441524 not significantly altered | High-fat meal | |

| Elimination | Primarily renal excretion of GS-441524 | [14C]-obeldesivir study | |

| Recommended Phase 3 Dose | 350 mg twice daily | For COVID-19 treatment |

Table 4: Clinical Efficacy of this compound in COVID-19 (BIRCH Trial - High-Risk Patients)

| Endpoint | This compound (n=211) | Placebo (n=207) | p-value | Reference |

| COVID-19-related hospitalization or all-cause death by Day 29 | 0 (0%) | 1 (0.5%) | 0.32 | |

| Change in viral RNA copy number at Day 5 | Greater reduction | - | - | |

| Change in infectious viral titer at Days 3 and 5 | Greater reduction | - | - | |

| Time to symptom alleviation | Numerically shorter | - | Not statistically significant |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound, synthesized from publicly available information.

In Vitro Antiviral Assays

Objective: To determine the potency of this compound in inhibiting viral replication in cell culture.

General Protocol:

-

Cell Culture: Appropriate cell lines susceptible to the virus of interest are cultured (e.g., Vero E6 or A549-hACE2 for SARS-CoV-2).

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Treatment: The diluted compound is added to the infected cells.

-

Incubation: The treated, infected cells are incubated for a defined period (e.g., 48-72 hours).

-

Quantification of Viral Activity: The extent of viral replication is measured using one of the following methods:

-

Plaque Reduction Assay: Measures the reduction in the formation of viral plaques (zones of cell death).

-

Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cell monolayer.

-

Reporter Virus Assay: Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein), where the signal is proportional to viral replication.

-

RT-qPCR: Quantifies the amount of viral RNA in the cell culture supernatant.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration that inhibits viral replication by 50%.

Animal Model Efficacy Studies

Objective: To evaluate the in vivo efficacy and safety of this compound in a living organism.

General Protocol:

-

Animal Model Selection: An appropriate animal model that recapitulates aspects of human disease is chosen (e.g., K18-hACE2 transgenic mice for severe COVID-19, ferrets for transmission studies).

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Infection: Animals are infected with the virus via a relevant route (e.g., intranasal for respiratory viruses).

-

Treatment: this compound is administered orally at various doses and schedules (prophylactic or therapeutic).

-

Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, changes in activity) and survival.

-

Viral Load Quantification: At specific time points, tissues (e.g., lung, nasal turbinates) and/or biological fluids (e.g., blood, bronchoalveolar lavage) are collected to quantify viral load using RT-qPCR or plaque assays.

-

Pathology: Tissues may be collected for histopathological analysis to assess tissue damage.

-

Data Analysis: Comparison of viral loads, clinical scores, and survival rates between treated and control groups.

Clinical Trial Design (BIRCH - NCT05603143)

Objective: To evaluate the efficacy and safety of this compound in non-hospitalized adults with COVID-19 at high risk of progressing to severe disease.

-

Study Design: Phase 3, randomized, double-blind, placebo-controlled.

-

Participants: Non-hospitalized adults with confirmed SARS-CoV-2 infection and at least one risk factor for severe disease.

-

Intervention: this compound (350 mg) or placebo administered orally twice daily for 5 days.

-

Primary Endpoint: COVID-19-related hospitalization or all-cause death by Day 29.

-

Secondary Endpoints: Time to symptom alleviation, change in SARS-CoV-2 viral RNA copy number, and safety assessments.

Potential for Pandemic Preparedness

This compound's characteristics make it a promising candidate for pandemic preparedness for several reasons:

-

Broad-Spectrum Activity: Its efficacy against a range of coronaviruses suggests it may be effective against newly emerging coronaviruses with pandemic potential. Its activity against other RNA viruses further broadens its potential utility.

-

Oral Bioavailability: As an oral medication, it can be easily administered in outpatient settings, reducing the burden on healthcare facilities during a pandemic. This also facilitates rapid deployment and distribution.

-

Favorable Safety Profile: Clinical trials to date have shown this compound to be generally safe and well-tolerated.

-

Targets a Conserved Viral Enzyme: By targeting the RdRp, this compound is less likely to be affected by mutations in the viral spike protein, which are common in emerging variants and can evade vaccine- and antibody-based therapies.

-

Potential for Combination Therapy: Preclinical studies have shown that combining this compound with other antivirals, such as nirmatrelvir (a protease inhibitor), can lead to enhanced efficacy. This could be a crucial strategy to combat severe disease and the emergence of drug resistance.

Conclusion

This compound is a promising oral antiviral with a mechanism of action that is well-suited for addressing the challenges of emerging RNA viruses. Its broad-spectrum activity, oral bioavailability, and favorable safety profile position it as a valuable tool for future pandemic preparedness. Continued clinical development and strategic stockpiling could be critical components of a robust global response to future viral threats.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. meddatax.com [meddatax.com]

- 3. Study of this compound in Participants With COVID-19 Who Have a High Risk of Developing Serious or Severe Illness | Clinical Research Trial Listing [centerwatch.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Synthesis Protocol for Obeldesivir (GS-5245) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the antiviral nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] Its synthesis is a matter of significant interest for research into emerging viral diseases. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound for research purposes. The synthesis is a straightforward two-step process commencing from a known intermediate in the synthesis of Remdesivir.[2][3]

Introduction

This compound is designed to improve the oral bioavailability of its parent nucleoside, GS-441524.[3] Following oral administration, this compound is metabolized to GS-441524, which is then intracellularly phosphorylated to the active triphosphate form. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, inhibiting viral replication. The synthetic route to this compound is noted for its reduced complexity compared to other nucleotide analog prodrugs like Remdesivir.

Synthesis Overview

The synthesis of this compound (designated as compound 3 in several publications) proceeds in two main steps from the 2',3'-acetonide-protected nucleoside 4 , which is a known intermediate in the synthesis of Remdesivir. The process involves:

-

Esterification: The 5'-hydroxyl group of the protected nucleoside 4 is esterified with isobutyric acid.

-

Deprotection: The 2',3'-acetonide protecting group is removed under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

While specific yields for each step in the synthesis of this compound are not detailed in the primary literature, a 40% overall yield was reported for the synthesis of a closely related acetate analog using a similar two-step procedure.

| Step | Reaction | Reagents | Solvent | Key Parameters | Reported Overall Yield (for acetate analog) |

| 1 | Esterification | Isobutyric acid, DIC, DMAP | DMF | Room Temperature | 40% |

| 2 | Deprotection | HCl | THF or CH3CN | Room Temperature |

Table 1: Summary of quantitative data for the synthesis of an this compound analog.

Experimental Protocols

Materials and Reagents

-

(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxole-4-carbonitrile (Intermediate 4 )

-

Isobutyric acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF) or Acetonitrile (CH3CN)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

-

Silica gel for chromatography

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

Step 1: Synthesis of ((3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-4-cyano-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-6-yl)methyl isobutyrate (Protected this compound)

This procedure is adapted from the general method described for 5'-mono ester prodrugs.

-

To a solution of the 2',3'-acetonide protected nucleoside 4 in anhydrous DMF, add isobutyric acid, DIC, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 20% MeOH in CH2Cl2) to afford the protected this compound intermediate.

Step 2: Synthesis of ((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate (this compound, 3)

-

Dissolve the purified protected this compound intermediate from Step 1 in THF or acetonitrile.

-

Add a solution of hydrochloric acid and stir the mixture at room temperature.

-

Monitor the reaction for the cleavage of the acetonide group.

-

Upon completion, process the reaction mixture to isolate the final product, this compound.

Visualized Workflows and Pathways

This compound Synthesis Workflow

Caption: A two-step synthesis of this compound from a protected nucleoside intermediate.

Metabolic Activation Pathway of this compound

Caption: Metabolic activation of this compound to its active triphosphate form.

References

Application Notes and Protocols for Cell-Based Assays to Determine Obeldesivir Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an investigational oral prodrug of the nucleoside analog GS-441524.[1][2] Upon administration, this compound is metabolized to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication.[1][3] This mechanism of action confers broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2.[1] These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound.

Mechanism of Action

This compound is designed to deliver the active nucleoside, GS-441524, into the cell. Once inside, cellular kinases phosphorylate GS-441524 into its active triphosphate form (GS-441524-TP). This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of GS-441524-TP results in the termination of RNA synthesis, thereby inhibiting viral replication.

Data Presentation: In Vitro Efficacy of this compound and GS-441524

The following table summarizes the 50% effective concentration (EC50) values of this compound and its parent nucleoside GS-441524 against various coronaviruses in different cell lines.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| This compound (GS-5245) | SARS-CoV-2 (WA1) | A549-hACE2 | 0.74 | |

| This compound (GS-5245) | SARS-CoV-2 (Omicron BA.2.86) | A549-hACE2-TMPRSS2 | 0.438 | |

| This compound (GS-5245) | SARS-CoV-2 (Omicron HV.1) | A549-hACE2-TMPRSS2 | 3.193 | |

| GS-441524 | SARS-CoV-2 (WA1) | A549-hACE2 | 4.6 | |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | 0.78 |

Experimental Protocols

Detailed methodologies for key experiments to assess the antiviral efficacy of this compound are provided below.

Viral Titer Reduction Assay by Plaque Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-hACE2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

SARS-CoV-2 (or other target virus)

-

This compound

-

Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in DMEM)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Virus-Compound Incubation: Mix the diluted this compound with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-Obeldesivir mixture in duplicate.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The PRNT50 is the reciprocal of the highest dilution of the compound that results in a 50% or greater reduction in the number of plaques.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

-

Susceptible cell line (e.g., A549-hACE2)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Target virus (e.g., SARS-CoV-2)

-

This compound

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates to form a confluent monolayer.

-

Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) high enough to infect approximately 100% of the cells.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh infection medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours for SARS-CoV-2).

-

Harvest: Collect the supernatant from each well.

-

Titration: Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay

This assay quantifies the amount of viral RNA in cell culture supernatants, providing a measure of viral replication.

Materials:

-

Infected cell culture supernatants (from the virus yield reduction assay)

-

Viral RNA extraction kit or a direct lysis buffer

-

RT-qPCR master mix

-

Virus-specific primers and probe (e.g., targeting the N gene of SARS-CoV-2)

-

RT-qPCR instrument

Procedure:

-

Sample Preparation: Follow the procedure for the Virus Yield Reduction Assay to generate cell culture supernatants from cells infected with the target virus and treated with serial dilutions of this compound.

-

RNA Extraction/Lysis: Extract viral RNA from the supernatants using a commercial kit or perform a direct lysis of the virus in the supernatant.

-

RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mixture containing the master mix, primers, probe, and the extracted RNA or lysate.

-

Thermal Cycling: Perform the RT-qPCR using a thermal cycler with appropriate cycling conditions for reverse transcription and amplification.

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. A standard curve can be generated using a known quantity of viral RNA to quantify the viral copy number. The EC50 is the concentration of this compound that reduces the viral RNA levels by 50% compared to the untreated virus control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy. The plaque reduction assay directly measures the inhibition of infectious virus particles, the virus yield reduction assay quantifies the impact on the production of new virions, and the RT-qPCR assay provides a sensitive measure of viral replication by quantifying viral RNA. Consistent results across these assays will provide strong evidence for the antiviral activity of this compound.

References

- 1. Efficacy of the oral nucleoside prodrug GS-5245 (this compound) against SARS-CoV-2 and coronaviruses with pandemic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Obeldesivir and its Active Metabolite GS-441524 in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the antiviral prodrug Obeldesivir (GS-5245) and its active nucleoside analog metabolite, GS-441524, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an oral prodrug designed to improve the bioavailability of GS-441524, which demonstrates broad-spectrum antiviral activity against various RNA viruses.[1][2][3][4] The accurate quantification of both the prodrug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the development of antiviral therapies. The method described herein is sensitive, specific, and robust, making it suitable for regulated bioanalytical studies.

Introduction

This compound is an isobutyric ester prodrug of GS-441524, an adenosine nucleoside analog.[5] Following oral administration, this compound is rapidly and extensively converted to GS-441524. GS-441524 is subsequently phosphorylated intracellularly to its active triphosphate form, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication. Given that this compound is a prodrug, it is essential to quantify both the parent drug and its active metabolite to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of these analytes in complex biological matrices like plasma.

Metabolic Pathway

Following oral administration, this compound is hydrolyzed to GS-441524. This active metabolite is then phosphorylated intracellularly by host kinases to the pharmacologically active triphosphate form (GS-443902).

References

- 1. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and this compound with a Consideration to Metabolite GS-441524: Same, Similar, or Different? [mdpi.com]

- 2. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and this compound with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Application Notes & Protocols: Obeldesivir (GS-5245) Administration in Laboratory Animals

Audience: Researchers, scientists, and drug development professionals.

Introduction: Obeldesivir (GS-5245) is an investigational, orally bioavailable antiviral drug, functioning as a prodrug of the nucleoside analog GS-441524.[1][2] It is designed for broad-spectrum activity against RNA viruses, including coronaviruses.[3][4] Upon oral administration, this compound is rapidly metabolized, releasing its parent nucleoside, GS-441524, into systemic circulation.[5] Intracellularly, GS-441524 is phosphorylated to its active triphosphate form, GS-443902, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication. These notes provide an overview of administration protocols and key findings from preclinical studies in various laboratory animal models.

Mechanism of Action Visualization

The metabolic activation of this compound is a critical pathway for its antiviral activity. The following diagram illustrates the conversion from the oral prodrug to the active triphosphate metabolite that inhibits viral replication.

Quantitative Data Summary

The efficacy of this compound has been evaluated in multiple animal models. The following tables summarize the dosing regimens and corresponding pharmacokinetic (PK) and efficacy data.

Table 1: Efficacy of Oral this compound in a SARS-CoV-2 Mouse Model Species: BALB/c Mouse; Infection: SARS-CoV-2 MA10 (1x10⁴ PFU); Treatment Start: 12 hours post-infection (hpi)

| Dose (mg/kg) | Frequency | Key Outcomes at 4 Days Post-Infection (dpi) | Citation |

| 3 | Twice Daily (BID) | Weight loss similar to vehicle; minor reduction in viral replication. | |

| 10 | Twice Daily (BID) | Significant protection from weight loss; reduced lung virus titer and pathology. | |

| 30 | Twice Daily (BID) | Protected against weight loss; undetectable virus in lung tissue; significantly improved lung pathology and function. |

Table 2: Pharmacokinetics and Efficacy of this compound Across Animal Models PK data represents the systemic exposure to the active parent nucleoside, GS-441524.

| Animal Model | Dose (mg/kg) | Frequency | GS-441524 Exposure (AUC₀₋₂₄h) | Efficacy Outcome | Citation |

| Mouse | 30 | Twice Daily (BID) | 81-108 µM·h | Robust antiviral effect, reduced pathology. | |

| Ferret | 20 | Once Daily (QD) | 98 µM·h | Reduced nasal viral titers by >3.3 log₁₀ and prevented transmission. | |

| African Green Monkey | 60 | Once Daily (QD) | 111 µM·h | Significantly reduced viral loads in bronchoalveolar lavage and respiratory tissues. |

Experimental Protocols

Adherence to approved institutional animal care and use committee (IACUC) protocols is mandatory for all animal studies. Work involving infectious agents like SARS-CoV-2 must be conducted in an appropriate biosafety level facility (e.g., ABSL-3).

Protocol 1: Therapeutic Efficacy in a SARS-CoV-2 Mouse Model

This protocol details a dose-ranging therapeutic efficacy study in BALB/c mice.

Objective: To determine the optimal therapeutic dose of this compound for treating SARS-CoV-2 infection in mice.

Materials:

-

Laboratory Animals: 8-10 week old BALB/c mice.

-

Virus: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain).

-

Test Article: this compound (GS-5245).

-

Vehicle Control: Appropriate vehicle for this compound dilution.

-

Dosing Equipment: Oral gavage needles.

-

Anesthetic: Isoflurane or equivalent.

-

Biosafety Cabinet and ABSL-3 facility.

Workflow Diagram:

Procedure:

-

Acclimatization: House mice in the ABSL-3 facility for a minimum of 72 hours prior to the study.

-

Infection: Anesthetize mice and inoculate intranasally with 1x10⁴ Plaque Forming Units (PFU) of SARS-CoV-2 MA10.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound).

-

Drug Preparation: Prepare fresh dosing solutions of this compound in the designated vehicle daily.

-

Treatment Administration: At 12 hours post-infection, begin oral gavage administration. Administer doses twice daily (e.g., every 12 hours) for 4 consecutive days.

-

Monitoring: Record body weight and clinical signs of disease daily for each animal.

-

Endpoint Collection: At day 4 post-infection, humanely euthanize animals.

-

Collect lung tissue for viral load quantification (e.g., plaque assay).

-

Collect lung tissue for histopathological analysis to assess lung injury.

-

Assess pulmonary function using whole-body plethysmography prior to euthanasia.

-

-

Data Analysis: Compare outcomes (weight change, viral titers, pathology scores) between vehicle and treatment groups using appropriate statistical methods.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the systemic exposure of GS-441524 following oral administration of this compound.

Materials:

-

Laboratory Animals: Non-infected BALB/c mice (or other relevant strain).

-

Test Article: this compound (GS-5245).

-

Dosing and Blood Collection Equipment.

-

LC-MS/MS or other bioanalytical system for quantification.

Procedure:

-

Dosing: Administer a single oral dose of this compound to a cohort of mice (e.g., 30 mg/kg).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Process blood samples to isolate plasma and store frozen at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of GS-441524 in plasma samples using a validated LC-MS/MS method. Note that the prodrug GS-5245 is often not detected in circulation as it is rapidly cleaved.

-

PK Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Safety and Toxicology

In preclinical studies, this compound and its parent nucleoside GS-441524 have demonstrated low cellular cytotoxicity. In primary human hepatocytes and peripheral blood mononuclear cells, no toxicity was observed at concentrations up to 100 μM. Furthermore, minimal effect on mitochondrial respiration or DNA synthesis was observed at high concentrations. All animal studies must include rigorous monitoring for any adverse events.

References

- 1. Efficacy of the oral nucleoside prodrug GS-5245 (this compound) against SARS-CoV-2 and coronaviruses with pandemic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and this compound with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GS-5245 (this compound), an Oral Prodrug of Nucleoside GS-441524 That Exhibits Antiviral Efficacy in SARS-CoV-2-Infected African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Obeldesivir Formulation for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an investigational, orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses.[1][2] It is a 5'-isobutyryl ester prodrug of the nucleoside analog GS-441524.[3][4] The purpose of this modification is to enhance the oral bioavailability of the parent nucleoside, GS-441524.[4] Following oral administration, this compound is rapidly and extensively metabolized, primarily in the intestine and liver, to release GS-441524 into systemic circulation. GS-441524 is the same parent nucleoside as that of the intravenously administered antiviral, Remdesivir.

This document provides detailed application notes and protocols for the experimental use of this compound, summarizing key quantitative data and outlining methodologies for preclinical and clinical research.

Mechanism of Action

This compound acts as a prodrug, delivering the active nucleoside analog GS-441524. The mechanism of action involves several intracellular steps:

-

Uptake: GS-441524, released from this compound, enters the host cell.

-